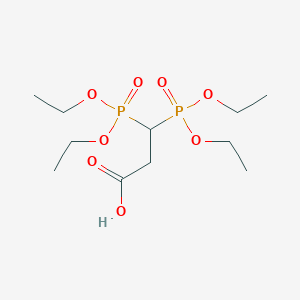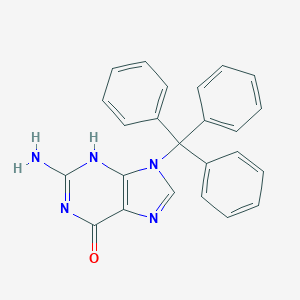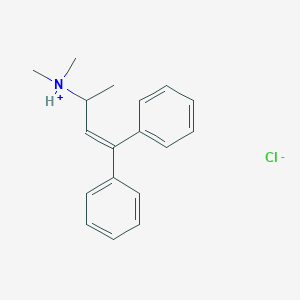
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- The compound has been involved in studies exploring the synthesis of aromatic secondary amines, which play a crucial role as antioxidants in the rubber industry. These studies demonstrate the electrochemical and spectroscopic analysis of similar compounds, highlighting their redox behavior and potential applications as stabilizing agents in materials science (Rapta et al., 2009).
- Another research focus is the development of novel chiral catalysts for asymmetric synthesis, where similar compounds are used as ligands or intermediates in the synthesis of enantiomerically pure molecules. This is crucial for the pharmaceutical industry, where the chirality of a compound can significantly affect its biological activity (Yap et al., 2014).
Materials Science and Nanotechnology
- Research in materials science has exploited similar compounds for the synthesis of novel materials with potential applications in nanotechnology and electronics. For instance, studies on supramolecular structures of diorganotin(IV) Schiff bases, involving related compounds, reveal their significant antileishmanial, antiurease, antibacterial, and antifungal activities. These findings open up new avenues for the development of materials with bioactive properties (Shujah et al., 2013).
Photophysics and Optoelectronics
- Compounds with similar structural features have been investigated for their optical properties, including their use in donor-acceptor molecules for optoelectronic applications. Such studies focus on understanding the fundamental photophysical properties of these compounds, which are essential for designing more efficient light-emitting devices and solar cells (Collings et al., 2009).
Environmental Monitoring and Sensing
- Novel fluorescent probes based on the core structure of related compounds have been developed for the real-time monitoring of low carbon dioxide levels. These probes demonstrate significant potential for environmental monitoring, highlighting the versatility of such compounds in developing sensors for greenhouse gases (Wang et al., 2015).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Benzaldehyde", "Acetone", "N,N-Dimethylamine", "Benzophenone", "Hydrochloric Acid", "Sodium Hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and acetone in the presence of sodium hydroxide to form dibenzylideneacetone.", "Step 2: Reduction of dibenzylideneacetone with N,N-dimethylamine in the presence of ethanol to form N,N-dimethyl-4,4-diphenyl-3-buten-2-one.", "Step 3: Reduction of N,N-dimethyl-4,4-diphenyl-3-buten-2-one with sodium borohydride in the presence of ethanol to form N,N-dimethyl-4,4-diphenyl-3-buten-2-amine.", "Step 4: Formation of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride by reacting N,N-dimethyl-4,4-diphenyl-3-buten-2-amine with hydrochloric acid." ] } | |
Número CAS |
55011-89-7 |
Fórmula molecular |
C18H22ClN |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-15H,1-3H3;1H |
Clave InChI |
ZVTAYVQUGPGRAF-UHFFFAOYSA-N |
SMILES |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |
SMILES canónico |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.Cl |
| 55011-89-7 | |
Pictogramas |
Acute Toxic |
Números CAS relacionados |
29869-90-7 (Parent) |
Sinónimos |
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine Hydrochloride; A 29 Lundbeck Hydrochloride; USP Citalopram Related Compound F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


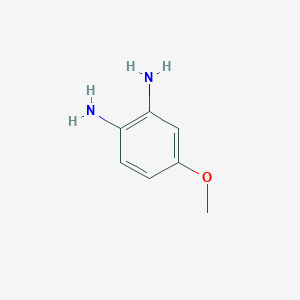
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
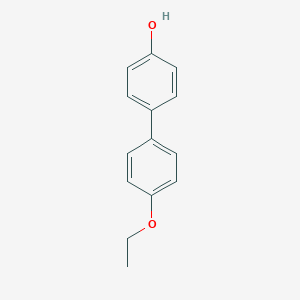
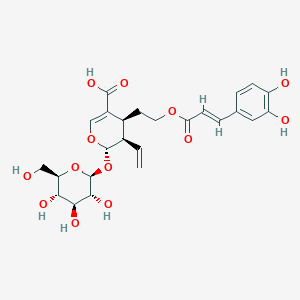

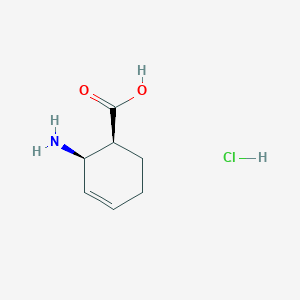

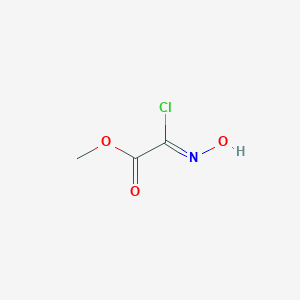
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
